Setastine
Overview
Description
Setastine is a chemical compound known for its antihistamine properties. It is primarily used to treat allergies and rhinitis. The compound is a highly selective antagonist of the H1 receptor, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Setastine can be synthesized through a series of chemical reactions involving the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of 4-chlorobenzyl chloride with phenylacetonitrile in the presence of a base to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with hexahydroazepine to form the core structure of this compound.
Final Modification:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Setastine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of H1 receptor antagonists.
Biology: Investigated for its effects on cellular processes and histamine-related pathways.
Medicine: Used in clinical research to develop new antihistamine drugs with improved efficacy and safety profiles.
Industry: Employed in the formulation of pharmaceutical products for the treatment of allergic conditions.
Mechanism of Action
Setastine exerts its effects by selectively binding to and blocking the H1 receptor. This prevents histamine from binding to the receptor and triggering allergic symptoms. The molecular targets of this compound include the H1 receptors located on various cells such as mast cells and basophils. The pathways involved include the inhibition of histamine-induced signaling cascades that lead to inflammation and other allergic responses .
Comparison with Similar Compounds
Clemastine: Another H1 receptor antagonist with similar antihistamine properties.
Diphenhydramine: A widely used antihistamine that also acts on H1 receptors but has more sedative effects.
Comparison:
Selectivity: Setastine is more selective for H1 receptors compared to diphenhydramine, resulting in fewer side effects.
Sedation: this compound penetrates the blood-brain barrier poorly, making it less sedating compared to diphenhydramine.
Properties
IUPAC Name |
1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24/h4-6,9-14H,2-3,7-8,15-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSPHZOBAOWFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867067 | |
Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64294-95-7 | |
Record name | Setastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64294-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Setastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064294957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G3OCF528J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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